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Compound of Interest

Compound Name: Ethyl 4-bromo-3-nitrobenzoate

Cat. No.: B060401

Ethyl 4-bromo-3-nitrobenzoate is a substituted aromatic ester that serves as a highly
versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Its structure is
strategically functionalized with three key groups: an ethyl ester, a bromo substituent, and a
nitro group. This arrangement provides multiple reactive sites, allowing for sequential and
regioselective chemical transformations.

The bromine atom is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck,
Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The
nitro group can be readily reduced to an amine, which is a common precursor for the synthesis
of amides, ureas, and heterocyclic systems frequently found in biologically active molecules.[1]
[2] The ethyl ester provides a site for hydrolysis or amidation. This trifecta of reactivity makes
Ethyl 4-bromo-3-nitrobenzoate a valuable starting material in multi-step synthetic campaigns.
An accurate understanding of its fundamental properties, beginning with its molecular weight, is
the cornerstone of its effective utilization.

Core Physicochemical Properties

The molecular weight of a compound is a critical parameter that underpins all stoichiometric
calculations, reaction monitoring, and analytical characterizations. For Ethyl 4-bromo-3-
nitrobenzoate, it is essential to distinguish between the average molecular weight (based on
the natural isotopic abundance of its constituent elements) and the monoisotopic mass (based
on the most abundant isotope of each element), as the latter is what is precisely measured in
high-resolution mass spectrometry.
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Property Value Source
IUPAC Name ethyl 4-bromo-3-nitrobenzoate [3]

CAS Number 168473-87-8 [31[4][5][6]
Molecular Formula CoHsBrNOa4 [31[4]
Molecular Weight 274.07 g/mol 31516171
Monoisotopic Mass 272.96367 Da [3]

CCOC(=0)C1=CC(=C(C=C1)B
SMILES [3][8]
nN[O-]

The Imperative of Molecular Weight in Research and
Development

In the context of drug development and synthetic chemistry, molecular weight is not merely a
number; it is a foundational descriptor that influences everything from reaction efficiency to
biological activity.

» Stoichiometric Precision: All synthetic protocols rely on the precise molar ratios of reactants,
catalysts, and reagents. An accurate molecular weight is non-negotiable for calculating these
guantities, directly impacting reaction yield, purity, and reproducibility.

o Confirmation of Identity: Experimental determination of molecular weight via mass
spectrometry is the primary method for confirming that a synthetic reaction has produced the
desired product. A discrepancy between the expected and measured mass immediately
signals a potential issue, such as an incomplete reaction, an unexpected side product, or
sample contamination.

e Physicochemical and Pharmacokinetic Properties: In drug discovery, molecular weight is a
key component of predictive models for absorption, distribution, metabolism, and excretion
(ADME). For instance, it is one of the five parameters in Lipinski's Rule of Five, a guideline
used to assess the druglikeness of a chemical compound.
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Experimental Workflow for Molecular Weight
Determination and Structural Validation

A robust characterization of Ethyl 4-bromo-3-nitrobenzoate involves a multi-pronged
analytical approach. This ensures not only that the mass is correct but also that the mass
corresponds to the correct molecular structure. This constitutes a self-validating system where
orthogonal techniques provide complementary evidence.

Primary Determination via Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular mass of a
compound. It functions by ionizing molecules and then measuring their mass-to-charge ratio
(m/z).

Causality of Method Selection: Electrospray lonization (ESI) is the preferred method for a
molecule like Ethyl 4-bromo-3-nitrobenzoate. It is a "soft" ionization technique that typically
keeps the molecule intact, primarily forming protonated adducts ([M+H]*) or sodium adducts
([M+Na]*). This avoids fragmentation, providing a clear signal for the molecular ion and a direct
reading of its mass.

Step-by-Step Protocol for ESI-MS Analysis:

o Sample Preparation: Dissolve approximately 1 mg of Ethyl 4-bromo-3-nitrobenzoate in 1
mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further
dilute this solution to a final concentration of 1-10 pg/mL.

e Instrumentation Setup: Calibrate the mass spectrometer using a known standard. Set the
ESI source to positive ion mode.

e Infusion: Infuse the diluted sample solution directly into the ESI source at a low flow rate
(e.g., 5-10 pL/min).

o Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

» Data Interpretation: Analyze the resulting spectrum. For Ethyl 4-bromo-3-nitrobenzoate
(Monoisotopic Mass = 272.96 Da), expect to observe the following major ions:
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o [M+H]*: at m/z = 273.97
o [M+Na]*: at m/z = 295.95[8]

o lIsotopic Pattern: A crucial point of validation is the characteristic isotopic pattern for a
bromine-containing compound. Bromine has two major isotopes, 7°Br and 8!Br, in nearly a
1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (an "M" and
"M+2" peak) of almost equal intensity, separated by approximately 2 Da. Observing this
doublet is a definitive confirmation of the presence of a single bromine atom.

Sample Preparatiol MS Analysis (ESI+) Data Interpretation
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(1 mgImL stoc k) A etonitrile/Methan (5 G0 uL/ml (m/z 100- 500 M M+2 peaks; ~1:1 ratio ) Molecular Weight Verified

Click to download full resolution via product page

Caption: Workflow for Molecular Weight Determination by ESI-MS.

Structural Confirmation with Orthogonal Methods

While MS confirms the mass, it does not definitively confirm the isomeric structure. Therefore,
complementary techniques are required.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy provides
detailed information about the chemical structure, connectivity, and chemical environment of
the hydrogen and carbon atoms. The resulting spectrum for Ethyl 4-bromo-3-nitrobenzoate
would be expected to show distinct signals for the aromatic protons, the ethyl group's
methylene (CHz2) and methyl (CHs) protons, and all nine unique carbon atoms. This confirms
the specific arrangement of the bromo, nitro, and ester groups on the benzene ring,
validating that the mass measured by MS corresponds to the correct isomer. Spectroscopic
data for this compound, including *H NMR, is available for reference.[9]

High-Performance Liquid Chromatography (HPLC): This technique is essential for assessing
the purity of the sample. A pure sample will ideally show a single, sharp peak. Impurities
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would appear as additional peaks, which could complicate MS and NMR analysis. Coupling
HPLC with a UV detector (HPLC-UV) or a mass spectrometer (LC-MS) allows for the
simultaneous assessment of purity and confirmation of the molecular weight of the main
component. A standard reversed-phase HPLC method can be used for this analysis.[10]
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Caption: Integrated workflow for purity and structural validation.

Safety and Handling
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As a laboratory chemical, Ethyl 4-bromo-3-nitrobenzoate must be handled with appropriate
care. According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, it is associated with the following hazards:

e Causes skin irritation (H315)[3]

o Causes serious eye irritation (H319)[3]

e May cause respiratory irritation (H335)[3]
Handling Recommendations:

Work in a well-ventilated fume hood.

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat,
and chemical-resistant gloves.

Avoid inhalation of dust or vapors.

Store in a cool, dry place in a tightly sealed container.[6]

Conclusion

The molecular weight of Ethyl 4-bromo-3-nitrobenzoate is 274.07 g/mol (monoisotopic mass:
272.96367 Da).[3][7] This value is more than a mere physical constant; it is a critical enabler for
its use in synthetic chemistry and drug discovery. The accurate determination of this property,
validated by a robust workflow combining mass spectrometry with orthogonal techniques like
NMR and HPLC, ensures the integrity and reproducibility of scientific research. For any
scientist utilizing this versatile building block, a thorough understanding and experimental
verification of its molecular weight is the first and most crucial step toward successful
innovation.
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Quora. How to synthesize 4-bromo-3-nitrobenzoic acid from benzene?
Quora.

Organic Syntheses.

SIELC Technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b060401?utm_src=pdf-custom-synthesis
https://www.innospk.com/en/?news/grok-exploring-methyl-4-bromo-3-nitrobenzoate-a-key-intermediate-in-organic-synthesis
http://orgsyn.org/demo.aspx?prep=v81p0188
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-bromo-3-nitrobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-4-bromo-3-nitrobenzoate
https://www.calpaclab.com/ethyl-4-bromo-3-nitrobenzoate-min-97-100-grams/ala-e181983-100g
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=52036
https://www.bldpharm.com/products/168473-87-8.html
https://www.sigmaaldrich.com/JP/ja/substance/bbeethyl4bromo3nitrobenzoate27407168473878
https://pubchemlite.lcsb.uni.lu/e/compound/458966
https://www.chemicalbook.com/SpectrumEN_168473-87-8_HNMR.htm
https://www.chemicalbook.com/SpectrumEN_168473-87-8_HNMR.htm
https://sielc.com/ethyl-4-nitrobenzoate
https://www.benchchem.com/product/b060401#ethyl-4-bromo-3-nitrobenzoate-molecular-weight
https://www.benchchem.com/product/b060401#ethyl-4-bromo-3-nitrobenzoate-molecular-weight
https://www.benchchem.com/product/b060401#ethyl-4-bromo-3-nitrobenzoate-molecular-weight
https://www.benchchem.com/product/b060401#ethyl-4-bromo-3-nitrobenzoate-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b060401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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